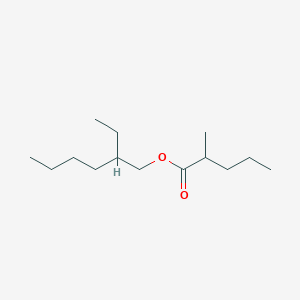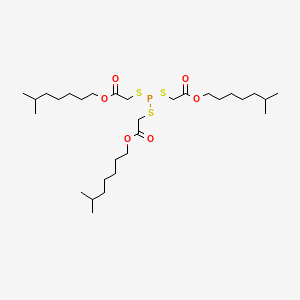![molecular formula C31H44K2O18S2 B12806213 Dipotassium;[2-[(5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12806213.png)
Dipotassium;[2-[(5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Gummiferin can be synthesized through the pyrolytic conversion of atractyloside. This process involves heating atractyloside to induce decarboxylation, resulting in the formation of gummiferin . The reaction conditions typically include high temperatures and the presence of specific catalysts to facilitate the conversion.
Industrial Production Methods
Industrial production of gummiferin involves the extraction of the compound from the roots of Atractylis gummifera. The roots are harvested, dried, and subjected to various extraction techniques, such as solid-phase extraction and high-performance liquid chromatography, to isolate and purify gummiferin .
Chemical Reactions Analysis
Types of Reactions
Gummiferin undergoes several types of chemical reactions, including:
Oxidation: Gummiferin can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert gummiferin into its reduced forms.
Substitution: Gummiferin can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving gummiferin include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from the reactions of gummiferin include various oxidized and reduced derivatives, as well as substituted compounds. These products have been studied for their biological and chemical properties .
Scientific Research Applications
Gummiferin has been extensively studied for its applications in various fields:
Chemistry: Gummiferin is used as a model compound to study the mechanisms of glycoside reactions and to develop new synthetic methods.
Mechanism of Action
Gummiferin exerts its effects by inhibiting the adenine nucleotide translocation in mitochondria. This inhibition disrupts the normal function of the mitochondrial membrane, leading to a decrease in ATP production and an increase in reactive oxygen species. The molecular targets of gummiferin include the adenine nucleotide translocase, which is responsible for the exchange of ADP and ATP across the mitochondrial membrane .
Comparison with Similar Compounds
Gummiferin is similar to other diterpene glycosides, such as atractyloside and atractyligenin. it is unique due to the presence of an additional carboxyl group, which gives it distinct chemical and biological properties . The similar compounds include:
Atractyloside: A diterpene glycoside with similar inhibitory effects on adenine nucleotide translocation but lacks the additional carboxyl group.
Atractyligenin: Another diterpene glycoside with similar properties but different structural features.
Gummiferin’s unique structure and properties make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C31H44K2O18S2 |
|---|---|
Molecular Weight |
847.0 g/mol |
IUPAC Name |
dipotassium;[2-[(5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate |
InChI |
InChI=1S/C31H46O18S2.2K/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38;;/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
InChI Key |
FPJGZZYAZUKPAD-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




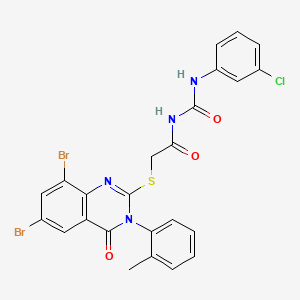
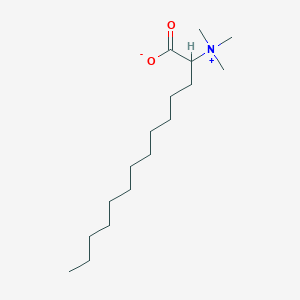
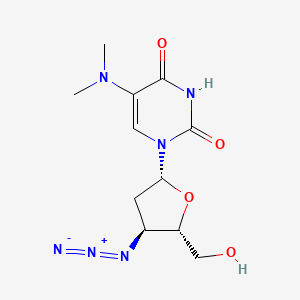
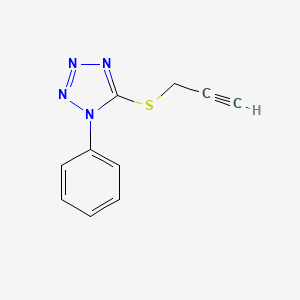

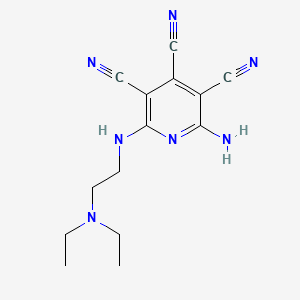
![2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B12806183.png)
